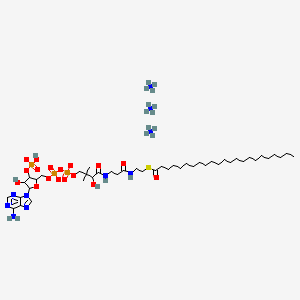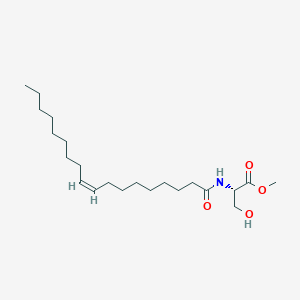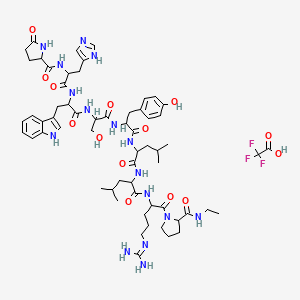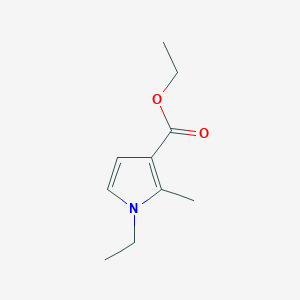
tricosanoyl Coenzyme A (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricosanoyl Coenzyme A (ammonium salt) is a derivative of coenzyme A, specifically a coenzyme A derivative of tricosylic acid. It is a compound with the empirical formula C44H89N10O17P3S and a molecular weight of 1155.22 . This compound is used in various biochemical assays and research applications, particularly in lipidomics and enzymatic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricosanoyl Coenzyme A (ammonium salt) involves the acylation of coenzyme A with tricosylic acid. The reaction typically requires the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester of tricosylic acid, which then reacts with coenzyme A to form the desired product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Tricosanoyl Coenzyme A (ammonium salt) primarily undergoes acylation reactions due to the presence of the acyl group. It can participate in enzymatic reactions where it acts as a substrate for acyltransferases .
Common Reagents and Conditions
Common reagents used in reactions involving tricosanoyl Coenzyme A (ammonium salt) include acyltransferases, ceramide synthase, and other enzymes that facilitate the transfer of the acyl group . The reactions typically occur under physiological conditions, with specific pH and temperature requirements depending on the enzyme involved .
Major Products Formed
The major products formed from reactions involving tricosanoyl Coenzyme A (ammonium salt) are acylated lipids and other acylated biomolecules. These products are often intermediates in metabolic pathways and are crucial for various biological functions .
Aplicaciones Científicas De Investigación
Tricosanoyl Coenzyme A (ammonium salt) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tricosanoyl Coenzyme A (ammonium salt) involves its role as an acyl donor in enzymatic reactions. It interacts with specific enzymes, such as acyltransferases, to transfer the acyl group to target molecules. This process is essential for the synthesis of various lipids and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
220 Coenzyme A: Another coenzyme A derivative with a similar structure but a shorter acyl chain.
240 Coenzyme A: Similar to tricosanoyl Coenzyme A but with a longer acyl chain.
180 Coenzyme A: A shorter-chain coenzyme A derivative used in similar biochemical assays.
Uniqueness
Tricosanoyl Coenzyme A (ammonium salt) is unique due to its specific acyl chain length, which influences its interaction with enzymes and its role in metabolic pathways. The specific length of the acyl chain can affect the efficiency and specificity of enzymatic reactions, making it a valuable tool in lipidomics and metabolic research .
Propiedades
Fórmula molecular |
C44H89N10O17P3S |
|---|---|
Peso molecular |
1155.2 g/mol |
Nombre IUPAC |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C44H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-35(53)72-28-27-46-34(52)25-26-47-42(56)39(55)44(2,3)30-65-71(62,63)68-70(60,61)64-29-33-38(67-69(57,58)59)37(54)43(66-33)51-32-50-36-40(45)48-31-49-41(36)51;;;/h31-33,37-39,43,54-55H,4-30H2,1-3H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59);3*1H3 |
Clave InChI |
VWUVJQXOYHTDCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)




![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)





